molecular formula C18H19N3O B4533824 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)

6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)

Cat. No. B4533824
M. Wt: 293.4 g/mol
InChI Key: WMCXQOPVOYBHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate), also known as MBT, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex process that involves several steps, including the condensation of 4-morpholinylmethyl aniline with 2-nitrobenzaldehyde, reduction of the nitro group, and cyclization of the resulting intermediate. The final product is obtained as a white powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) is not fully understood. However, several studies have suggested that 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) exerts its therapeutic effects by modulating various signaling pathways, such as the NF-kB and MAPK pathways. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and reduction of oxidative stress and inflammation in the brain. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has several advantages as a research tool, including its potency, selectivity, and low toxicity. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) is soluble in both water and organic solvents, making it suitable for various experimental conditions. However, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) also has several limitations, including its high cost, complex synthesis method, and limited availability.

Future Directions

There are several future directions for research on 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate), including its potential use as a therapeutic agent in various disease conditions, such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) and to identify its molecular targets. Furthermore, the development of novel synthetic methods for 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) could improve its availability and reduce its cost, making it more accessible for research purposes.

Scientific Research Applications

6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[[2-(3H-benzimidazol-5-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-4-16(14-5-6-17-18(11-14)20-13-19-17)15(3-1)12-21-7-9-22-10-8-21/h1-6,11,13H,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXQOPVOYBHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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